molecular formula C7H16N2O2S B2506903 1-Ethylpiperidine-4-sulfonamide CAS No. 1249636-58-5

1-Ethylpiperidine-4-sulfonamide

Cat. No.: B2506903
CAS No.: 1249636-58-5
M. Wt: 192.28
InChI Key: GPGBNMNANZFYBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-sulfonamide is typically synthesized through the reaction of amino sulfonate esters with 1-ethylpiperidine . The reaction conditions can be adjusted and optimized based on specific experimental requirements.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

1-Ethylpiperidine-4-sulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

1-Ethylpiperidine-4-sulfonamide can be compared with other piperidine derivatives and sulfonamide compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

1-ethylpiperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-2-9-5-3-7(4-6-9)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGBNMNANZFYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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